![molecular formula C13H15FN2O4 B1321497 8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 252336-82-6](/img/structure/B1321497.png)
8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
The compound 8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a derivative within the class of 1,4-dioxa-8-azaspiro[4.5]decane compounds. These compounds are of significant interest due to their potential biological activities and applications in various fields, including pharmacology and materials science. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds provide valuable insights into its potential characteristics and uses.
Synthesis Analysis
The synthesis of related 8-oxa-2-azaspiro[4.5]decane compounds has been reported using commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, suggesting a convenient method for the production of these biologically active compounds . This implies that the synthesis of 8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane could potentially follow a similar pathway, utilizing a nitration reaction to introduce the 2-fluoro-4-nitrophenyl group.
Molecular Structure Analysis
The molecular structure of 1,4-dioxa-8-azaspiro[4.5]decane derivatives has been studied using mass spectrometry, revealing specific fragmentation patterns and providing insights into the stability and reactivity of the spirocyclic framework . The presence of the 2-fluoro-4-nitrophenyl group in the compound of interest would likely influence its electronic properties and could affect its fragmentation behavior in mass spectrometric analysis.
Chemical Reactions Analysis
While the specific chemical reactions of 8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane are not detailed in the provided papers, the synthesis and structure-activity relationship studies of similar compounds indicate that these molecules can undergo various chemical transformations . The presence of functional groups such as the nitro group and the ether linkages in the dioxa-azaspiro ring system may allow for further chemical modifications, which could be exploited in the synthesis of new derivatives with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-dioxa-8-azaspiro[4.5]decane derivatives can be inferred from studies on similar compounds. For instance, the nonlinear optical properties of a related compound, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, have been investigated, demonstrating the potential of these materials in optical applications . The introduction of the 2-fluoro-4-nitrophenyl group could further modulate the optical properties of the compound, potentially enhancing its utility in the field of organic electronics or as a material for second-harmonic generation.
Scientific Research Applications
Structural Studies in Drug Development
A structural study of a related compound, benzothiazinone BTZ043, which is a promising antitubercular drug, has been conducted. This study highlights the importance of understanding molecular structures in drug development (Richter et al., 2022).
Potential in Tumor Imaging
A derivative of 1,4-dioxa-8-azaspiro[4.5]decane demonstrated high affinity for σ1 receptors and significant potential as a tumor imaging agent in small animal positron emission tomography (PET) imaging (Xie et al., 2015).
Synthesis for Biologically Active Compounds
A new synthesis method for 8-oxa-2-azaspiro[4.5]decane, a compound promising for producing biologically active compounds, was developed (Ogurtsov & Rakitin, 2020).
Applications in Molecular Chemistry
The study of phosphorus-nitrogen compounds involved reactions with 1,4-dioxa-8-azaspiro[4.5]decane, contributing to the understanding of molecular structures and reactions in this area of chemistry (Kılıç et al., 2009).
Role in Water Purification
1,4-dioxa-8-azaspiro[4.5]decane was utilized in the synthesis of a compound for water purification, particularly for removing carcinogenic azo dyes and aromatic amines from water (Akceylan et al., 2009).
Safety and Hazards
properties
IUPAC Name |
8-(2-fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O4/c14-11-9-10(16(17)18)1-2-12(11)15-5-3-13(4-6-15)19-7-8-20-13/h1-2,9H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJNIEIAXJLLRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C(C=C(C=C3)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
Synthesis routes and methods
Procedure details
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